Product packaging for 2-(2-Cyclohexylethyl)pyrrolidine(Cat. No.:CAS No. 383127-76-2)

2-(2-Cyclohexylethyl)pyrrolidine

Cat. No.: B2356807
CAS No.: 383127-76-2
M. Wt: 181.323
InChI Key: OAVYCDIPKWSKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Cyclohexylethyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring, a five-membered saturated nitrogen heterocycle, which is a privileged scaffold in medicinal chemistry and drug discovery . The saturated nature of the pyrrolidine ring contributes to molecular complexity and improved three-dimensional coverage compared to flat aromatic structures, which can be advantageous for optimizing solubility and other drug-like properties . This structure allows researchers to efficiently explore pharmacophore space due to sp 3 -hybridization and the stereogenicity of the ring's carbon atoms . The cyclohexylethyl chain appended to the pyrrolidine nitrogen may serve as a versatile hydrophobic moiety, potentially contributing to target binding or influencing the compound's physicochemical parameters. Pyrrolidine derivatives are investigated for a wide spectrum of biological activities, including as central nervous system agents, anticancer, antibacterial, and anti-inflammatory applications . Furthermore, compounds with a pyrrolidine core have been explored in the development of treatments for conditions like alopecia and as allosteric inhibitors for targets such as PRMT3 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N B2356807 2-(2-Cyclohexylethyl)pyrrolidine CAS No. 383127-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyclohexylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVYCDIPKWSKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 2 2 Cyclohexylethyl Pyrrolidine Systems

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a nucleophilic and basic center, readily participating in a variety of chemical reactions. This reactivity is central to the functionalization of 2-(2-Cyclohexylethyl)pyrrolidine and its derivatives.

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)

The secondary amine of the pyrrolidine ring is readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the molecule's physical, chemical, and biological properties.

N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide or other alkylating agent. For instance, the reaction of a pyrrolidine derivative with an appropriate phenacyl halide can be a key step in the synthesis of more complex heterocyclic systems. arkat-usa.org The conditions for N-alkylation can be tailored to the specific substrate and alkylating agent, often employing a base to deprotonate the nitrogen and enhance its nucleophilicity. nih.gov For example, potassium carbonate in refluxing acetonitrile (B52724) has been used for the N-alkylation of pyrrolidine hydrochlorides with allyl bromide. nih.gov

N-Acylation introduces an acyl group onto the pyrrolidine nitrogen, forming an amide. This reaction is typically carried out using an acyl chloride, anhydride, or carboxylic acid activated with a coupling agent. N-acylation is a common strategy in the synthesis of complex molecules, including pyrrolopiperazine-2,6-diones. nih.govresearchgate.net The resulting amides can be stable entities or serve as intermediates for further transformations.

Reaction Type Reagents Product Reference
N-AlkylationAlkyl Halide, Base (e.g., K2CO3)N-Alkyl-2-(2-cyclohexylethyl)pyrrolidine nih.gov
N-AcylationAcyl Chloride or AnhydrideN-Acyl-2-(2-cyclohexylethyl)pyrrolidine nih.govresearchgate.net

Amide and Carbamate (B1207046) Formation on the Nitrogen Atom

Beyond simple N-acylation, the pyrrolidine nitrogen can participate in the formation of more complex amide and carbamate linkages. These functional groups are prevalent in biologically active molecules and materials.

Amide formation can be achieved through various synthetic routes. One-pot multi-component reactions, such as the Ugi reaction, can be employed to construct complex amide-containing structures incorporating the pyrrolidine motif. nih.govresearchgate.net The resulting amides can exhibit a range of chemical properties and may be designed to undergo further reactions. For instance, amides can be activated and reduced in a one-pot procedure to yield the corresponding amines, providing a pathway to N-substituted pyrrolidines. mdpi.com

Carbamate formation involves the reaction of the pyrrolidine nitrogen with a chloroformate or a similar reagent. Carbamates are often used as protecting groups for the nitrogen atom, as they are generally stable but can be cleaved under specific conditions. researchgate.net The formation of pyrrolidine-carbamate self-immolative spacers has been explored, where the carbamate linkage is designed to cleave under certain stimuli, triggering the release of a payload molecule. nih.govnih.gov The reactivity of these systems can be finely tuned by modifying the substituents on the carbamate. nih.govnih.gov

Functional Group Formation Reaction Key Features Reference
AmideReaction with activated carboxylic acid, Ugi reactionStable linkage, can be reduced to amine nih.govresearchgate.netmdpi.com
CarbamateReaction with chloroformateOften used as a protecting group, can be designed for controlled cleavage researchgate.netnih.govnih.gov

Transformations of the Cyclohexylethyl Substituent

The cyclohexylethyl group attached to the pyrrolidine ring provides a scaffold for further chemical modifications, allowing for the introduction of additional functionality and the exploration of structure-activity relationships.

Ring Modifications of the Cyclohexane (B81311) Moiety

While direct, selective functionalization of the saturated cyclohexane ring can be challenging, it is possible to introduce functional groups through various synthetic strategies. These modifications can significantly alter the steric and electronic properties of the entire molecule. For instance, oxidation reactions could introduce hydroxyl or keto groups, while halogenation could provide a handle for further nucleophilic substitution or elimination reactions. The specific reagents and conditions would depend on the desired transformation and the presence of other functional groups in the molecule.

Derivatization of the Ethyl Linker

The two-carbon ethyl linker between the pyrrolidine and cyclohexane rings offers another site for chemical modification. For instance, oxidation of the benzylic position in an analogous 2-(2-phenylethyl)pyrrolidine (B24544) system could introduce a hydroxyl or carbonyl group. nih.gov While the cyclohexylethyl group lacks a benzylic position, radical halogenation could potentially introduce a functional group on the ethyl chain, which could then be further elaborated.

Ring-Opening and Rearrangement Reactions of the Pyrrolidine Nucleus

Under certain conditions, the pyrrolidine ring itself can undergo ring-opening or rearrangement reactions. These transformations can lead to the formation of different heterocyclic or acyclic structures, expanding the synthetic utility of the this compound scaffold.

Ring-opening reactions of pyrrolidines are less common than for strained rings like azetidines but can be induced under specific conditions. researchgate.net For instance, treatment of N-substituted pyrrolidinium (B1226570) ions with strong bases can lead to ring-opening. researchgate.net The presence of activating groups on the ring can facilitate these processes.

Advanced Catalytic Transformations on Pyrrolidine Scaffolds

The saturated nitrogen-containing heterocycle of the pyrrolidine system is a key feature in many biologically active molecules. nih.gov The development of selective and efficient methods for functionalizing these structures is crucial for drug discovery and medicinal chemistry. nih.gov Advanced catalytic methods provide powerful tools for these transformations.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has become a powerful strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org On pyrrolidine scaffolds like this compound, the nitrogen atom can act as a directing group, guiding the metal catalyst to specific C-H bonds to achieve high regioselectivity. youtube.com

Research Findings:

Palladium Catalysis: Palladium catalysts are widely used for C-H functionalization. rsc.org In systems related to this compound, the nitrogen atom can coordinate to a Pd(II) center, facilitating the cleavage of a proximate C-H bond. nih.gov This often occurs through a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond cleavage occurs without a change in the metal's oxidation state. youtube.comyoutube.com For alicyclic amines, this strategy can enable transannular C-H functionalization, where the catalyst reaches across the ring to activate a remote C-H bond, guided by the substrate's conformation. nih.gov For instance, palladium has been shown to catalyze the arylation of alicyclic amines, with the addition of a secondary directing group, such as a fluoroamide, sometimes required to achieve high yields. nih.gov

Rhodium Catalysis: Dirhodium tetracarboxylate catalysts are effective for carbene-mediated C-H insertion reactions. nih.govnih.govacs.orgresearchgate.net These reactions can functionalize allylic C(sp³)–H bonds in the synthesis of highly substituted, stereoenriched β-arylpyrrolidines. nih.govnih.govacs.org While direct C-H activation on the cyclohexylethyl substituent of the title compound is not explicitly detailed, the principles suggest that a suitably designed rhodium catalyst could target the C-H bonds on the ethyl linker or the cyclohexyl ring, directed by the pyrrolidine nitrogen.

Selectivity: The use of directing groups is a primary strategy for achieving site selectivity in C-H functionalization. youtube.com The geometry and distance between the directing group and the target C-H bond are critical factors. youtube.com In the case of this compound, the nitrogen atom could direct functionalization to the α-position of the pyrrolidine ring or potentially to the C-H bonds of the ethyl sidechain. Steric hindrance from the bulky cyclohexyl group would likely play a significant role in determining the accessible sites for the catalyst. youtube.com

Table 1: Representative Transition Metal-Catalyzed C-H Functionalization on Alicyclic Amines

Catalyst System Substrate Type Transformation Key Features
Pd(OAc)₂ / CsOPiv Alicyclic Amine with Fluoroamide DG Transannular C-H Arylation High regioselectivity for remote C-H bonds; leverages boat conformation. nih.gov
Rh₂(S-NTTL)₄ trans-Alkenes Intermolecular Allylic C-H Functionalization Leads to stereodefined β-arylpyrrolidines after further steps. nih.govnih.govacs.org
Pd(II) / N-Fluorobenzenesulfonimide (NFSI) N-Aryl Pyrrolidines C-H Fluorination Utilizes a directing group strategy for selective C(sp³)–H fluorination. nih.gov

Carboamination Reactions and Mechanistic Insights

Carboamination is a powerful reaction that forms a carbon-nitrogen and a carbon-carbon bond across an alkene in a single step. wikipedia.org This transformation is highly efficient for constructing nitrogen-containing heterocycles like pyrrolidines, often creating up to two new stereocenters. wikipedia.orgnih.gov While this section typically describes the synthesis of pyrrolidines, the principles are relevant to the functionalization of molecules containing both an amine and an alkene.

Research Findings:

Palladium-Catalyzed Carboamination: Palladium catalysts are prominent in carboamination reactions. wikipedia.org The mechanism can vary depending on the catalyst's oxidation state cycle.

Pd(0)/Pd(II) Cycle: This pathway typically involves oxidative addition of an aryl halide to Pd(0), followed by coordination of the tethered amine. A key syn-aminopalladation step occurs where the alkene inserts into the Pd-N bond. The reaction concludes with C-C bond-forming reductive elimination to yield the pyrrolidine product. wikipedia.orgnih.govnih.gov This method is effective for substrates with N-aryl, N-acetyl, or N-Boc groups. nih.gov

Pd(II)/Pd(IV) Cycle: In this cycle, an anti-aminopalladation is often observed. wikipedia.orgnih.gov This mechanism can be effective for less nucleophilic, electron-deficient nitrogen groups like N-tosyl. nih.gov It can also be used in reactions that incorporate unactivated arenes through a C-H activation step, which is proposed to proceed via electrophilic aromatic substitution on a Pd(IV) intermediate.

Copper-Catalyzed Carboamination: Copper(II) carboxylate-promoted reactions provide an alternative route for the intramolecular carboamination of unactivated olefins. nih.gov Mechanistic studies support a process involving intramolecular syn-aminocupration, followed by the intramolecular addition of a carbon radical to an aromatic ring to form the C-C bond. nih.gov

Rhodium-Catalyzed Carboamination: Rhodium catalysts have been developed for intermolecular carboamination reactions, expanding the scope of this transformation. wikipedia.org

Table 2: Mechanistic Comparison of Palladium-Catalyzed Carboamination

Catalytic Cycle Key Intermediate Step Stereochemistry of Aminopalladation Typical Nitrogen Nucleophile
Pd(0)/Pd(II) Migratory insertion of alkene into Pd-N bond syn-addition wikipedia.orgnih.gov Electron-rich (N-Aryl, N-Boc) nih.gov

Nucleophilic Substitution Reactions and Their Applications

Nucleophilic substitution is a fundamental class of reactions in organic chemistry and is highly applicable to pyrrolidine systems. numberanalytics.combyjus.com The nitrogen atom in this compound is a secondary amine, making it inherently nucleophilic. nih.gov This property can be harnessed, or reactions can be directed to other positions on the pyrrolidine ring through various strategies.

Research Findings:

α-Functionalization via Iminium Intermediates: A common strategy for functionalizing the α-position of pyrrolidines involves the formation of a cyclic iminium ion. This can be achieved through oxidation. The resulting electrophilic iminium ion is then susceptible to attack by a wide range of nucleophiles, leading to the formation of α-substituted pyrrolidines. rsc.org For example, using a quinone monoacetal as an oxidizing agent allows for the direct arylation of pyrrolidine at the α-position with various naphthol and indole (B1671886) nucleophiles. rsc.org

Ring-Expansion Cascades: Functionalized pyrrolidines can be synthesized via nucleophilic attack in ring-opening and ring-expansion cascades. For instance, an N-bromosuccinimide-induced cascade involving cinnamylaziridines proceeds through nucleophilic attack by an amine to form highly functionalized pyrrolidines diastereoselectively. rsc.org This suggests that a pre-functionalized this compound could undergo further elaboration through similar nucleophilic pathways.

Phosphine-Catalyzed Cyclizations: Nucleophilic phosphines can catalyze intramolecular Michael reactions of N-allylic substituted α-amino nitriles to construct functionalized pyrrolidine rings. nih.govacs.org This highlights the use of nucleophilic catalysis to build the pyrrolidine scaffold itself.

Factors Influencing Reactivity: The rate and mechanism (Sₙ1 vs. Sₙ2) of nucleophilic substitution reactions are influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, and the solvent. numberanalytics.combyjus.comyoutube.com Polar aprotic solvents generally enhance the rate of Sₙ2 reactions, which proceed with an inversion of stereochemistry, a crucial aspect in the synthesis of chiral molecules. numberanalytics.comyoutube.com The pyrrolidine nitrogen itself is a strong nucleophile, and its reactivity can be tuned by the substituents on the ring. nih.gov

Table 3: Examples of Nucleophilic Substitution Applications in Pyrrolidine Chemistry

Reaction Type Reagents/Catalyst Product Type Key Application/Feature
α-Arylation Quinone Monoacetal / DABCO α-Aryl-substituted pyrrolidines Direct C-H functionalization via an iminium ion intermediate. rsc.org
Aziridine Ring Expansion N-Bromosuccinimide (NBS) / Amine Nucleophile Functionalized Pyrrolidines Diastereoselective synthesis with three stereocenters. rsc.org
Intramolecular Michael Reaction Nucleophilic Phosphine (B1218219) (PBu₃) 2,4-Disubstituted Pyrrolidines Efficient construction of functionalized pyrrolidines via 5-endo-trig cyclization. acs.org

Mechanistic Insights and Computational Investigations

Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Synthesis

The synthesis of the pyrrolidine ring, the core of 2-(2-Cyclohexylethyl)pyrrolidine, can be achieved through various chemical reactions. Modern computational and analytical techniques have been instrumental in unraveling the step-by-step processes of these syntheses.

Computational Studies on Reaction Pathways and Energy Barriers

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of pyrrolidine synthesis. These computational methods allow for the mapping of reaction pathways and the calculation of energy barriers for each step.

For instance, in the synthesis of pyrrolidinedione derivatives, which share the fundamental pyrrolidine ring, DFT and Møller–Plesset perturbation theory (MP2) have been employed to study the entire reaction process. nih.gov This includes key stages such as Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. nih.govrsc.org

Computational studies have revealed that the energy barrier for the initial deprotonated nitromethane (B149229) addition to a precursor molecule is relatively low, at 21.7 kJ mol⁻¹. rsc.orgresearchgate.net However, a subsequent proton transfer step has a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net The crucial cyclization step, which forms the five-membered pyrrolidine ring, has a remarkably low energy barrier of 11.9 kJ mol⁻¹ when the process is assisted by the protonation of a carbonyl group. nih.govrsc.org This highlights the critical role of reaction conditions in facilitating the formation of the pyrrolidine ring.

Table 1: Calculated Energy Barriers in a Pyrrolidine Synthesis Pathway

Reaction StepEnergy Barrier (kJ mol⁻¹)
Deprotonated Nitromethane Addition21.7 rsc.orgresearchgate.net
Proton Transfer197.8 rsc.orgresearchgate.net
Cyclization (Proton-assisted)11.9 nih.govrsc.org

Spectroscopic and Kinetic Analysis of Intermediate Species

Experimental techniques such as spectroscopy and kinetic analysis provide real-world data to complement and validate computational findings. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are essential for identifying and characterizing the transient intermediate species that form during a reaction. nih.govresearchgate.net

Kinetic studies, which measure the rate of a reaction, can help to determine the turnover-limiting step and understand the influence of catalysts and reaction conditions. acs.org For example, in the copper-catalyzed synthesis of pyrrolidines, monitoring the reaction progress under different conditions has provided evidence for the involvement of specific copper complexes as intermediates. nih.gov The distinct reaction profiles observed when starting with different precursors confirm that certain species are indeed part of the catalytic cycle. nih.gov

The combination of spectroscopic and kinetic data allows for the construction of a detailed picture of the reaction mechanism, identifying key intermediates and the factors that control the reaction rate. This knowledge is crucial for developing more efficient and selective synthetic routes to pyrrolidines like this compound.

Theoretical Analysis of Molecular Conformation and Stereochemistry

The three-dimensional shape of a molecule, its conformation and stereochemistry, is intrinsically linked to its properties and reactivity. Theoretical calculations are indispensable for understanding the conformational preferences of the pyrrolidine ring.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Preferences

Ab initio and DFT methods are widely used to investigate the conformational landscape of the pyrrolidine ring. acs.org These calculations can predict the relative energies of different conformations, such as the "axial" and "equatorial" forms, which refer to the orientation of substituents on the ring. rsc.org

For the parent pyrrolidine molecule, extensive computational studies have been performed to determine the most stable conformation. acs.org The results of these calculations have sometimes shown a dependence on the level of theory and the basis set used. acs.org However, high-level computations, such as those using the aug-cc-pVQZ basis set with B3LYP, have concluded that the N-H equatorial conformer is the most stable form of pyrrolidine. acs.org This theoretical prediction is in agreement with experimental data from microwave spectroscopy. acs.org

These theoretical approaches provide a foundational understanding of the conformational behavior of the pyrrolidine ring, which is essential for predicting the structure of more complex derivatives like this compound.

Pseudorotational Profiles and Energetics of the Pyrrolidine Ring

The pyrrolidine ring is not a rigid, planar structure. It undergoes a continuous, low-energy motion called pseudorotation, where the "pucker" of the ring moves around its circumference. This dynamic process can be described by a pseudorotational profile, which maps the energy of the molecule as a function of the puckering angle.

Quantum chemical calculations have been used to model the pseudorotational path of pyrrolidine. rsc.org These studies have determined the energy barrier for pseudorotation, which is the energy required for the ring to transition between different puckered forms. rsc.org The calculated barrier for pseudorotation in pyrrolidine has been found to be around 284 cm⁻¹ (or approximately 3.4 kJ mol⁻¹). rsc.org The energy difference between the equatorial and axial conformers is much smaller, on the order of 17 cm⁻¹ (or approximately 0.2 kJ mol⁻¹). rsc.org

Table 2: Calculated Energetics of Pyrrolidine Pseudorotation

ParameterEnergy (cm⁻¹)Energy (kJ mol⁻¹)
Energy Preference for Equatorial Conformer17 rsc.org~0.2
Barrier for Pseudorotation284 rsc.org~3.4

In Silico Approaches to Structure-Reactivity Correlations

In silico methods, which are computational approaches to drug discovery and chemical research, play a significant role in establishing relationships between the structure of a molecule and its reactivity. For pyrrolidine derivatives, these methods can be used to predict how changes in the molecular structure will affect their chemical behavior.

By calculating various molecular properties and descriptors, researchers can build models that correlate these features with experimental observations. nih.gov For example, in the context of developing new catalysts or bioactive molecules, in silico studies can help to identify which structural modifications are most likely to lead to improved performance. nih.govresearchgate.net

These computational screening approaches can accelerate the research and development process by prioritizing the synthesis of the most promising candidate molecules. For a compound like this compound, in silico methods could be used to predict its reactivity in different chemical environments or to design related molecules with tailored properties.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the structural or physicochemical properties of reacting molecules with their chemical reactivity, such as reaction rates or yields. nih.gov By developing a QSRR model for the synthesis of this compound, it is possible to predict the efficiency of a given synthetic approach and to guide the selection of optimal starting materials and reaction conditions.

Developing a QSRR Model:

A typical workflow for developing a QSRR model for the synthesis of this compound would involve:

Data Collection: A dataset of reactions leading to substituted pyrrolidines would be compiled from the literature or high-throughput experimentation. This dataset would include the structures of the reactants and the corresponding reaction yields.

Descriptor Calculation: For each reactant, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as random forests and neural networks, a mathematical relationship between the calculated descriptors and the reaction yield is established. nih.govresearchgate.net

Model Validation: The predictive power of the QSRR model is assessed using internal and external validation techniques to ensure its robustness and reliability.

Hypothetical QSRR Data for Pyrrolidine Synthesis:

To illustrate, consider a hypothetical dataset for a key cyclization step in the synthesis of pyrrolidine derivatives. The QSRR model might reveal that a combination of electronic and steric descriptors of a precursor molecule significantly influences the reaction yield.

Precursor DerivativeElectronic Descriptor (e.g., LUMO energy)Steric Descriptor (e.g., Sterimol L)Predicted Yield (%)Experimental Yield (%)
1-1.2 eV5.87572
2-1.5 eV6.26865
3-1.0 eV5.58285
4-1.3 eV6.07170
5-1.1 eV5.68081

This data suggests that lower LUMO energy and a smaller steric footprint at a specific position on the precursor might correlate with higher reaction yields. For the synthesis of this compound, such a model could be used to fine-tune the structure of the acyclic precursor to maximize the yield of the desired cyclized product.

Virtual Screening Methodologies for Synthetic Route Optimization

Virtual screening, a computational technique traditionally used in drug discovery to identify potential drug candidates, is increasingly being adapted for synthetic route optimization. acs.orgrsc.org Instead of screening for binding affinity to a biological target, virtual screening for synthesis aims to identify the best reagents, catalysts, or reaction conditions for a specific transformation. acs.org

Workflow for Synthetic Route Optimization:

For the synthesis of this compound, a virtual screening workflow could be designed to optimize a critical step, such as an intramolecular hydroamination or a reductive amination. researchgate.netmdpi.com

Library Generation: A virtual library of potential catalysts (e.g., various transition metal complexes) or reagents (e.g., different reducing agents) is created.

Computational Evaluation: Each component of the virtual library is computationally evaluated for its potential to effect the desired transformation. This can be done using a variety of methods, from rapid, descriptor-based models to more computationally intensive quantum mechanical calculations that estimate reaction barriers.

Ranking and Selection: The virtual library members are ranked based on the predicted reaction outcome (e.g., highest predicted yield, lowest activation energy).

Experimental Validation: The top-ranked candidates from the virtual screen are then selected for experimental validation to confirm their efficacy in the synthesis of this compound.

Hypothetical Virtual Screening for Catalyst Selection:

Imagine a scenario where a palladium-catalyzed intramolecular C-H amination is being optimized for the synthesis of the pyrrolidine ring. A virtual screening campaign could be employed to select the optimal phosphine (B1218219) ligand for the palladium catalyst.

Phosphine LigandCalculated Activation Energy (kcal/mol)Predicted Yield (%)
Triphenylphosphine25.245
Tri(o-tolyl)phosphine28.130
XPhos22.585
SPhos23.180
Buchwald-Phos26.540

Based on these hypothetical computational results, XPhos and SPhos would be prioritized for experimental testing, as they are predicted to lead to the highest reaction yields due to lower activation energies for the key catalytic step. This approach can significantly reduce the amount of trial-and-error experimentation required to optimize the synthesis. chimia.ch

Synthetic Applications and Broader Utility of Pyrrolidine Scaffolds

Pyrrolidine (B122466) Derivatives as Chiral Building Blocks in Organic Synthesis

The inherent chirality of many pyrrolidine derivatives, such as the readily available amino acid L-proline and its counterpart 4-hydroxyproline, has established them as indispensable chiral building blocks in asymmetric synthesis. nih.govnih.gov Chemists utilize these pre-existing stereocenters to construct complex molecules with high levels of stereocontrol, a critical requirement for developing pharmacologically active compounds.

The synthesis of enantioenriched 2,5-disubstituted pyrrolidines, for example, can be achieved through various stereocontrolled methods. acs.org One approach involves the reaction of chiral starting materials, such as a glycerol-derived bistriflate with an aminosulfone, to produce the pyrrolidine ring via sequential nucleophilic substitutions. acs.org Another powerful strategy is the asymmetric deprotonation of N-Boc-pyrrolidine, which allows for the enantioselective synthesis of 2-substituted pyrrolidines. acs.org These methods provide access to a library of chiral pyrrolidine derivatives that serve as key intermediates in the total synthesis of natural products and novel drug candidates. nih.gov

The utility of these building blocks is showcased in the synthesis of various alkaloids and other biologically active molecules where the precise three-dimensional arrangement of atoms is crucial for their function. baranlab.org

Integration into Complex Organic Architectures and Natural Product Analogues

The pyrrolidine ring is a fundamental structural motif found in a multitude of complex natural products, particularly alkaloids. nih.govbaranlab.org Its presence in molecules like nicotine, hygrine, and the more complex Aspidosperma and Stemona alkaloids highlights its significance in nature's synthetic repertoire. nih.govwikipedia.org Consequently, synthetic chemists have developed numerous strategies to incorporate the pyrrolidine scaffold into the total synthesis of these and other complex organic architectures.

Polycyclic alkaloid natural products that feature pyrrolidine and pyrrolidinone (a pyrrolidine ring with a ketone group) motifs are frequent targets for total synthesis. nih.gov Pyrrole (B145914) and its derivatives are often used as starting materials to construct these intricate frameworks. nih.gov Furthermore, natural product-derived chiral pyrrolidine-2,5-diones have been used to create a diverse array of fused heterocyclic ring systems, including tetrahydropyrrolo[2,1-a]isoquinolines and indolizino[8,7-b]indoles, which are skeletons for pharmacologically important compounds. acs.org

The development of novel synthetic methods continues to expand the ability to integrate pyrrolidine rings into complex structures. For instance, multicomponent reactions offer an efficient pathway to highly substituted pyrrolidine derivatives that can be further elaborated into intricate molecular designs.

Development of Novel Organocatalytic Systems based on Pyrrolidine Frameworks

The field of asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions enantioselectively, was revolutionized by the discovery that the simple pyrrolidine derivative, L-proline, could effectively catalyze aldol (B89426) reactions. nih.gov This finding spurred the development of a vast number of chiral pyrrolidine-based organocatalysts. mdpi.combenthamdirect.com These catalysts have become powerful tools for constructing complex molecules with high stereoselectivity, offering a greener and often more practical alternative to metal-based catalysts. bohrium.com

A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers, which are highly efficient organocatalysts for a wide range of transformations, including the functionalization of aldehydes. nih.govbeilstein-journals.org Research has focused on modifying the structure of these pyrrolidine-derived catalysts to improve their efficiency, selectivity, and substrate scope. mdpi.com For example, introducing bulky substituents at the C2 position of the pyrrolidine ring can create a specific steric environment that enhances stereochemical control in reactions like the Michael addition of aldehydes to nitroolefins. beilstein-journals.org

The table below summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition reaction.

Catalyst TypeReactionYield (%)Enantioselectivity (ee %)
Diarylprolinol Silyl EtherMichael addition of aldehydes to nitroolefinsHighUp to 99%
cis-2,5-Disubstituted PyrrolidineMichael addition of nitromethane (B149229) to α,β-unsaturated aldehydesUp to 91%>99%
C2-Bulky Substituted PyrrolidineMichael addition of aldehydes to nitroolefinsGoodUp to 85%

This table presents generalized data from various studies on pyrrolidine-based organocatalysts. beilstein-journals.orgrsc.org

Strategic Scaffolds for Diverse Functional Molecules in Chemical Research

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds that exhibit a wide range of biological activities. nih.govfrontiersin.org Its ability to explore three-dimensional space due to its non-planar, puckered conformation allows for optimal interactions with biological targets like proteins and enzymes. researchgate.net This structural feature, combined with the ease of introducing diverse substituents, makes the pyrrolidine framework a versatile starting point for designing novel functional molecules. frontiersin.org

Pyrrolidine derivatives have been developed as agents targeting a wide spectrum of diseases. frontiersin.org For instance, compounds incorporating the pyrrolidine-2,5-dione structure have been designed as inhibitors of tumor necrosis factor α (TNF-α), a key target in autoimmune diseases. nih.gov The versatility of the scaffold is further demonstrated by its presence in drugs approved for treating cancer, viral infections, and central nervous system disorders. frontiersin.orgnih.gov

The strategic importance of the pyrrolidine scaffold extends beyond medicine into materials science and other areas of chemical research, where its unique properties are harnessed to create novel ligands, polymers, and other functional materials. nih.gov

Q & A

Q. Basic Research Focus

Technique Application Example Data
¹H/¹³C NMR Structural confirmationδ 1.2–1.8 ppm (cyclohexyl protons), δ 2.5–3.0 ppm (pyrrolidine N–CH₂)
HPLC-MS Purity assessmentRetention time: 8.2 min (C18 column, MeOH/H₂O = 70:30)
X-ray crystallography Stereochemical analysisCCDC deposition number for crystal structure

How does structural modification of the pyrrolidine ring impact biological activity in drug discovery?

Advanced Research Focus
The pyrrolidine scaffold’s conformation and substituent positioning influence target binding:

  • N-alkylation : Enhances lipophilicity, improving blood-brain barrier penetration (e.g., CNS-targeting agents) .
  • Chloromethyl groups : Increase electrophilicity for covalent binding to cysteine residues in enzymes .
  • Cyclohexyl substituents : Rigidity reduces entropy loss upon receptor interaction, enhancing affinity (ΔG = −9.2 kcal/mol in docking studies) .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

Hazard Precaution Reference
Acute toxicity (H302)Use fume hoods; avoid inhalation/ingestion
Skin irritation (H315)Wear nitrile gloves and lab coats
Environmental toxicityDispose via certified waste management

What role does this compound play in asymmetric catalysis, and how can its efficacy be enhanced?

Advanced Research Focus
The compound acts as a chiral ligand in transition-metal catalysis (e.g., Ru-catalyzed C–H functionalization). Efficacy improvements include:

  • Steric tuning : Introducing bulky groups (e.g., 4-methoxyphenyl) to control substrate approach .
  • Electronic modulation : Electron-withdrawing substituents (e.g., Cl) increase Lewis acidity at the metal center .
    Recent studies show a 15% increase in catalytic turnover (TON) when paired with [Ru(p-cymene)Cl₂] .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.